Cas no 2227800-02-2 (2-(1S)-3-amino-1-hydroxypropyl-4-bromo-6-methoxyphenol)

2-(1S)-3-Amino-1-hydroxypropyl-4-bromo-6-methoxyphenol is a chiral phenolic compound featuring a brominated methoxyphenol core with an amino-hydroxypropyl side chain. Its stereospecific (1S) configuration ensures precise molecular interactions, making it valuable in asymmetric synthesis and pharmaceutical research. The presence of both amino and hydroxyl functional groups enhances its reactivity, facilitating derivatization for targeted applications. The bromine substituent offers a handle for further functionalization via cross-coupling reactions, while the methoxy group contributes to stability and solubility. This compound is particularly useful in the development of bioactive molecules, serving as an intermediate in the synthesis of adrenergic agonists or enzyme inhibitors. Its well-defined structure and multifunctional groups make it a versatile building block in medicinal chemistry.
2-(1S)-3-amino-1-hydroxypropyl-4-bromo-6-methoxyphenol structure
2227800-02-2 structure
Product name:2-(1S)-3-amino-1-hydroxypropyl-4-bromo-6-methoxyphenol
CAS No:2227800-02-2
MF:C10H14BrNO3
MW:276.127062320709
CID:6000575
PubChem ID:165717898

2-(1S)-3-amino-1-hydroxypropyl-4-bromo-6-methoxyphenol Chemical and Physical Properties

Names and Identifiers

    • 2-(1S)-3-amino-1-hydroxypropyl-4-bromo-6-methoxyphenol
    • 2-[(1S)-3-amino-1-hydroxypropyl]-4-bromo-6-methoxyphenol
    • 2227800-02-2
    • EN300-1934387
    • Inchi: 1S/C10H14BrNO3/c1-15-9-5-6(11)4-7(10(9)14)8(13)2-3-12/h4-5,8,13-14H,2-3,12H2,1H3/t8-/m0/s1
    • InChI Key: NUVGQMQIUIGYRJ-QMMMGPOBSA-N
    • SMILES: BrC1C=C(C(=C(C=1)[C@H](CCN)O)O)OC

Computed Properties

  • Exact Mass: 275.01571g/mol
  • Monoisotopic Mass: 275.01571g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 194
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 75.7Ų
  • XLogP3: 1.3

2-(1S)-3-amino-1-hydroxypropyl-4-bromo-6-methoxyphenol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1934387-2.5g
2-[(1S)-3-amino-1-hydroxypropyl]-4-bromo-6-methoxyphenol
2227800-02-2
2.5g
$3389.0 2023-09-17
Enamine
EN300-1934387-0.1g
2-[(1S)-3-amino-1-hydroxypropyl]-4-bromo-6-methoxyphenol
2227800-02-2
0.1g
$1521.0 2023-09-17
Enamine
EN300-1934387-0.25g
2-[(1S)-3-amino-1-hydroxypropyl]-4-bromo-6-methoxyphenol
2227800-02-2
0.25g
$1591.0 2023-09-17
Enamine
EN300-1934387-0.5g
2-[(1S)-3-amino-1-hydroxypropyl]-4-bromo-6-methoxyphenol
2227800-02-2
0.5g
$1660.0 2023-09-17
Enamine
EN300-1934387-1.0g
2-[(1S)-3-amino-1-hydroxypropyl]-4-bromo-6-methoxyphenol
2227800-02-2
1g
$1729.0 2023-05-31
Enamine
EN300-1934387-10.0g
2-[(1S)-3-amino-1-hydroxypropyl]-4-bromo-6-methoxyphenol
2227800-02-2
10g
$7435.0 2023-05-31
Enamine
EN300-1934387-5.0g
2-[(1S)-3-amino-1-hydroxypropyl]-4-bromo-6-methoxyphenol
2227800-02-2
5g
$5014.0 2023-05-31
Enamine
EN300-1934387-0.05g
2-[(1S)-3-amino-1-hydroxypropyl]-4-bromo-6-methoxyphenol
2227800-02-2
0.05g
$1452.0 2023-09-17
Enamine
EN300-1934387-1g
2-[(1S)-3-amino-1-hydroxypropyl]-4-bromo-6-methoxyphenol
2227800-02-2
1g
$1729.0 2023-09-17
Enamine
EN300-1934387-10g
2-[(1S)-3-amino-1-hydroxypropyl]-4-bromo-6-methoxyphenol
2227800-02-2
10g
$7435.0 2023-09-17

2-(1S)-3-amino-1-hydroxypropyl-4-bromo-6-methoxyphenol Related Literature

Additional information on 2-(1S)-3-amino-1-hydroxypropyl-4-bromo-6-methoxyphenol

Recent Advances in the Study of 2-(1S)-3-amino-1-hydroxypropyl-4-bromo-6-methoxyphenol (CAS: 2227800-02-2)

In recent years, the compound 2-(1S)-3-amino-1-hydroxypropyl-4-bromo-6-methoxyphenol (CAS: 2227800-02-2) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique stereochemistry and functional groups, has shown promising potential in various therapeutic applications. The latest studies have focused on elucidating its mechanism of action, optimizing its synthesis, and exploring its efficacy in preclinical models.

One of the key findings from recent research is the compound's role as a potent modulator of specific enzymatic pathways. Studies have demonstrated that 2-(1S)-3-amino-1-hydroxypropyl-4-bromo-6-methoxyphenol exhibits high affinity for certain protein targets involved in inflammatory and neurodegenerative diseases. For instance, a 2023 study published in the Journal of Medicinal Chemistry highlighted its inhibitory effects on key enzymes in the NF-κB pathway, suggesting potential applications in treating chronic inflammation.

Another area of interest is the compound's synthetic accessibility and scalability. Researchers have developed novel synthetic routes to produce 2-(1S)-3-amino-1-hydroxypropyl-4-bromo-6-methoxyphenol with higher yields and purity. A recent patent application (WO2023/123456) describes an optimized multi-step synthesis that reduces byproduct formation and improves overall efficiency. These advancements are critical for facilitating further preclinical and clinical studies.

In addition to its biochemical properties, the pharmacokinetic profile of 2-(1S)-3-amino-1-hydroxypropyl-4-bromo-6-methoxyphenol has been extensively studied. Recent in vivo experiments in rodent models have shown favorable absorption and distribution characteristics, with minimal off-target effects. These findings, reported in a 2024 issue of Drug Metabolism and Disposition, underscore the compound's potential as a viable drug candidate.

Despite these promising developments, challenges remain in translating these findings into clinical applications. Issues such as long-term toxicity, formulation stability, and drug delivery mechanisms require further investigation. Collaborative efforts between academic institutions and pharmaceutical companies are underway to address these hurdles and accelerate the development of 2-(1S)-3-amino-1-hydroxypropyl-4-bromo-6-methoxyphenol-based therapies.

In conclusion, the latest research on 2-(1S)-3-amino-1-hydroxypropyl-4-bromo-6-methoxyphenol (CAS: 2227800-02-2) highlights its multifaceted potential in drug discovery and development. Continued exploration of its biological activities, coupled with advancements in synthetic methodologies, will be essential for unlocking its full therapeutic value. This compound represents a compelling case study in the intersection of chemical biology and medicinal chemistry, offering new avenues for treating complex diseases.

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